molecular formula C5H4Cl2N2S B13079971 4,5-Dichloro-6-(methylthio)pyrimidine

4,5-Dichloro-6-(methylthio)pyrimidine

Cat. No.: B13079971
M. Wt: 195.07 g/mol
InChI Key: NJOIOMQBIFRAIG-UHFFFAOYSA-N
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Description

4,5-Dichloro-6-(methylthio)pyrimidine is a heterocyclic aromatic compound with the molecular formula C5H3Cl2N2S It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dichloro-6-(methylthio)pyrimidine typically involves the chlorination of 6-methylthio-2,4-dichloropyrimidine. One common method includes the reaction of 4,6-dichloropyrimidine with methylthiol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete substitution of the chlorine atoms by the methylthio group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and purity. The reagents are typically added in a controlled manner, and the reaction mixture is continuously stirred and heated to maintain the desired temperature and reaction rate.

Chemical Reactions Analysis

Types of Reactions

4,5-Dichloro-6-(methylthio)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4,5-Dichloro-6-(methylthio)pyrimidine involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit specific enzymes or proteins by binding to their active sites, thereby blocking their activity. For example, it may act as an inhibitor of kinases, which are enzymes involved in cell signaling and regulation . The compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins contributes to its biological activity.

Comparison with Similar Compounds

4,5-Dichloro-6-(methylthio)pyrimidine can be compared with other similar compounds such as:

Properties

Molecular Formula

C5H4Cl2N2S

Molecular Weight

195.07 g/mol

IUPAC Name

4,5-dichloro-6-methylsulfanylpyrimidine

InChI

InChI=1S/C5H4Cl2N2S/c1-10-5-3(6)4(7)8-2-9-5/h2H,1H3

InChI Key

NJOIOMQBIFRAIG-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C(=NC=N1)Cl)Cl

Origin of Product

United States

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